

Spectroscopic Analysis of 2-Propylisonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: *2-Propylisonicotinic acid*

Cat. No.: *B1282791*

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Disclaimer: Experimental spectroscopic data for **2-Propylisonicotinic acid** (CAS 57663-82-8) is not readily available in published literature. The data presented in this guide is based on established spectroscopic prediction software and should be considered theoretical. Researchers are advised to confirm these predictions with experimental data.

Introduction

2-Propylisonicotinic acid, a derivative of isonicotinic acid, is a pyridine-4-carboxylic acid with a propyl substituent at the 2-position. Its chemical structure suggests potential applications in medicinal chemistry and materials science, necessitating a thorough understanding of its physicochemical properties. Spectroscopic analysis is a cornerstone of molecular characterization, providing detailed information about the structure, bonding, and electronic properties of a compound. This technical guide provides a summary of the predicted spectroscopic data for **2-Propylisonicotinic acid** and outlines general experimental protocols for its analysis.

Compound Information:

Parameter	Value
IUPAC Name	2-propylpyridine-4-carboxylic acid
CAS Number	57663-82-8
Molecular Formula	C ₉ H ₁₁ NO ₂
Molecular Weight	165.19 g/mol
SMILES	CCCC1=NC=CC(=C1)C(=O)O

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Propylisonicotinic acid**. These predictions were generated using a combination of freely available spectroscopic prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.5 - 12.0	br s	1H	-COOH
~8.65	d	1H	H-6 (Pyridine)
~7.80	s	1H	H-3 (Pyridine)
~7.70	d	1H	H-5 (Pyridine)
~2.85	t	2H	-CH ₂ -CH ₂ -CH ₃
~1.75	sext	2H	-CH ₂ -CH ₂ -CH ₃
~0.95	t	3H	-CH ₂ -CH ₂ -CH ₃

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~168.0	-COOH
~160.0	C-2 (Pyridine)
~150.0	C-6 (Pyridine)
~145.0	C-4 (Pyridine)
~122.0	C-3 (Pyridine)
~120.0	C-5 (Pyridine)
~38.0	-CH ₂ -CH ₂ -CH ₃
~22.0	-CH ₂ -CH ₂ -CH ₃
~14.0	-CH ₂ -CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic acid dimer)
2960-2850	Medium	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic acid dimer)
~1600, ~1560	Medium	C=C, C=N stretch (Pyridine ring)
~1465	Medium	C-H bend (Aliphatic)
~1300	Medium	O-H bend (in-plane)
~1200	Strong	C-O stretch
~920	Broad, Medium	O-H bend (out-of-plane)

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
165	~80	[M] ⁺ (Molecular Ion)
150	~20	[M - CH ₃] ⁺
136	~100	[M - C ₂ H ₅] ⁺ or [M - COOH + H] ⁺
122	~40	[M - C ₃ H ₇] ⁺
120	~30	[M - COOH] ⁺
78	~50	[Pyridine] ⁺ fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **2-Propylisonicotinic acid** is expected to be similar to that of isonicotinic acid, with potential minor shifts due to the alkyl substituent. The primary absorptions are due to $\pi \rightarrow \pi^*$ transitions within the pyridine ring and the carbonyl group.

Predicted UV-Vis Absorption Maxima (in Ethanol)

λ_{max} (nm)	Molar Absorptivity (ϵ , L·mol ⁻¹ ·cm ⁻¹)	Transition
~215	~10,000	$\pi \rightarrow \pi$
~265	~5,000	$\pi \rightarrow \pi$

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **2-Propylisonicotinic acid**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Propylisonicotinic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

- Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, a direct insertion probe or gas chromatography (GC-MS) can be used. For less volatile compounds, electrospray ionization (ESI) from a solution may be more appropriate.
- Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

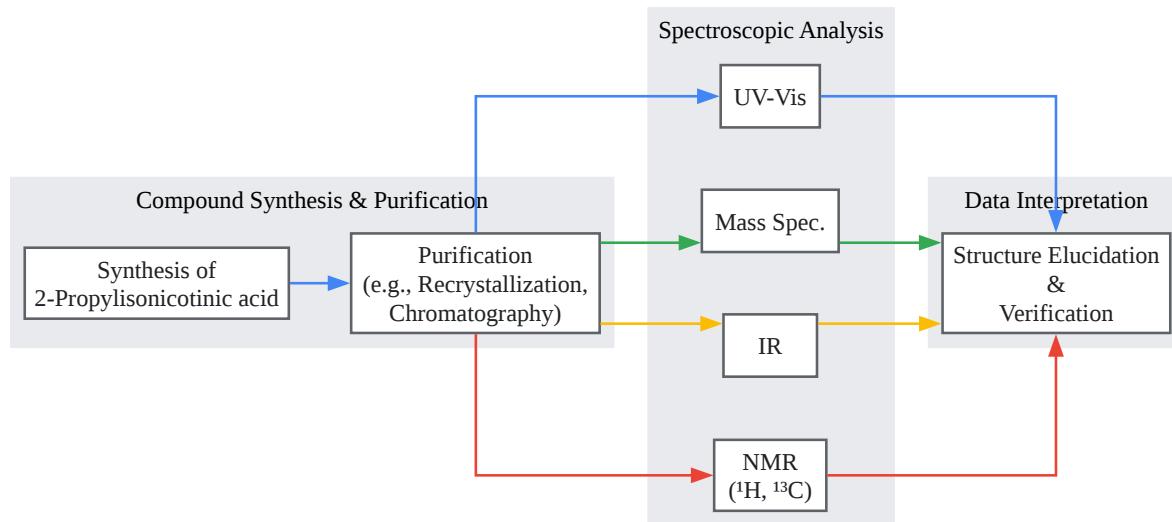
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **2-Propylisonicotinic acid** in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
- Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}) and determine the molar absorptivity (ϵ) if the concentration is known.

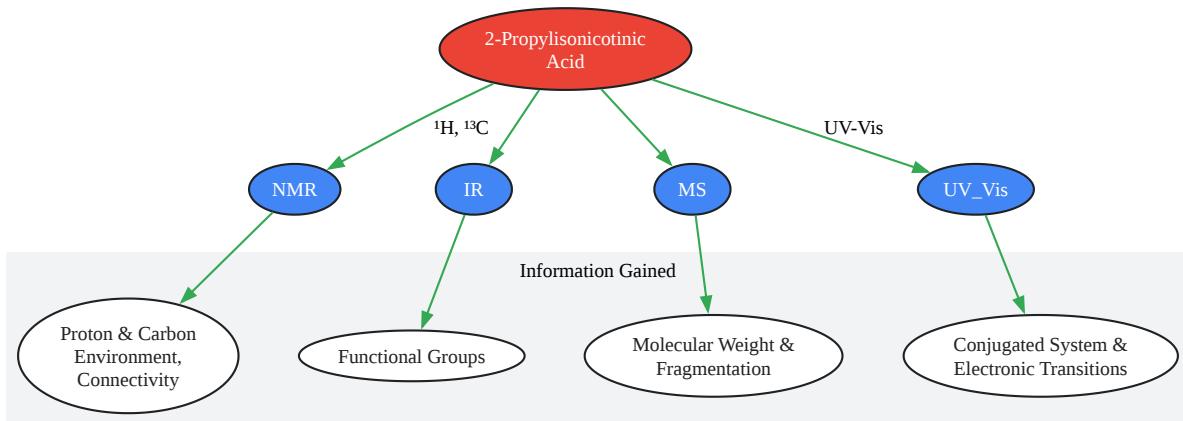
Visualizations

General Experimental Workflow

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Caption: General workflow for the synthesis and spectroscopic analysis of **2-Propylisonicotinic acid**.

Relationship between Spectroscopic Techniques



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Caption: Relationship between spectroscopic techniques and the structural information obtained.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of **2-Propylisonicotinic acid** based on predictive methods. The presented data and general protocols serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development. It is crucial to reiterate that the provided spectroscopic data is theoretical and awaits experimental verification for definitive structural confirmation.

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